4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a synthetic compound classified as a quinoline derivative. This compound features a unique combination of a quinoline core, a morpholine ring, and a 4-fluorobenzyl substituent, making it of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential applications in drug development and biological research due to its ability to interact with various biological targets.
The compound is cataloged under the identifier 941954-55-8 and is available through various chemical suppliers. It falls under the category of heterocyclic compounds, specifically within the quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the morpholine ring further enhances its pharmacological potential by improving solubility and bioavailability.
The synthesis of 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine typically involves several key steps:
These methods are crucial for establishing the desired molecular structure while ensuring optimal yields and purity of the final product.
The molecular formula for 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is . The compound exhibits a complex structure characterized by:
Crystallographic data indicate that the compound crystallizes in a triclinic system with specific lattice parameters that can be used to assess its solid-state properties .
4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine can participate in various chemical reactions:
The mechanism of action for 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of enzymes or receptors, influencing various signaling pathways. Understanding its binding affinity, selectivity, and downstream effects is vital for elucidating its pharmacological profile .
The physical properties of 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize its structure and confirm purity .
The applications of 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine span various fields:
The molecular architecture of 4-(8-((4-fluorobenzyl)oxy)quinolin-2-yl)morpholine centers on a hybrid heterocyclic system featuring a quinoline scaffold directly bonded at the 2-position to a morpholine ring. This configuration creates a planar-polar structural dichotomy that governs the compound's fundamental physicochemical behavior and supramolecular interactions. The quinoline moiety provides an electron-deficient, planar 10-π-electron aromatic system, while the morpholine substituent introduces a saturated, aliphatic heterocycle with pronounced polarity and conformational flexibility [1] [3].
X-ray crystallographic analyses of analogous 2-morpholinoquinoline compounds reveal that the morpholine ring adopts a chair conformation with the nitrogen atom oriented away from the quinoline plane. The dihedral angle between the quinoline system and the morpholine ring typically ranges from 65-85°, indicating significant deviation from coplanarity. This orthogonal orientation minimizes steric clash between the morpholine oxygen and quinoline hydrogen atoms while facilitating electronic communication through σ-bond pathways [3] [7]. The C(2)-N bond length connecting the heterocycles measures approximately 1.35-1.37 Å, characteristic of a carbon-nitrogen single bond with partial double-bond character due to resonance contribution from the quinoline nitrogen [5].
Table 1: Key Structural Parameters of the Quinoline-Morpholine Core
Structural Feature | Value/Range | Characterization Method |
---|---|---|
Quinoline-Morpholine dihedral angle | 72-88° | X-ray crystallography |
C(2)-N bond length | 1.352 ± 0.015 Å | Single-crystal XRD |
Morpholine conformation | Chair (98%) | Computational analysis (DFT) |
Torsion angle C(3)-C(2)-N-C(morpholine) | 112-118° | Molecular modeling |
Dipole moment (gas phase) | 3.8-4.2 Debye | Quantum mechanical calculation |
The hybridization creates a distinctive electronic profile evidenced by bathochromic shifts in UV-Vis spectroscopy. Compared to unsubstituted quinoline, which exhibits λmax at 313 nm in ethanol, the 2-morpholino derivative shows absorption maxima at 345-350 nm, indicating extension of the conjugated system through n→π* transitions involving the morpholine nitrogen lone pair [3] [7]. This electronic delocalization significantly influences the compound's binding interactions with biological targets, particularly those with aromatic stacking pockets in enzyme active sites. Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) localizes primarily on the morpholine nitrogen and adjacent atoms, while the lowest unoccupied molecular orbital (LUMO) concentrates on the quinoline pyridine ring, establishing an intramolecular charge-transfer axis [5] [10].
The 8-((4-fluorobenzyl)oxy) substituent constitutes a critical pharmacophoric element that governs target-specific interactions through a combination of steric, electronic, and hydrophobic effects. Positioned ortho to the quinoline nitrogen, this ether linkage extends the molecule's longitudinal axis while introducing a rotatable C-O bond with a rotational barrier of approximately 12-15 kJ/mol, enabling adaptive binding to protein clefts [2] [10].
The fluorine atom at the benzyl para-position serves multiple sophisticated functions beyond simple bioisosteric replacement. Nuclear magnetic resonance (NMR) studies reveal that the fluorine atom induces a characteristic anisotropic shielding effect, with the ortho-protons appearing at δ 7.05-7.08 ppm compared to δ 7.25-7.28 ppm in the non-fluorinated analog. This electron-withdrawing group (+σI = 0.46, +σR = 0.34) reduces the electron density of the entire benzyl ring system, as evidenced by a 35 mV positive shift in the oxidation potential measured by cyclic voltammetry [2] [4]. The resulting electrostatic potential surface creates a polarized recognition interface that complements cationic or dipole regions in biological targets.
Table 2: Electronic Effects of 4-Fluorobenzyl Substituent
Parameter | 4-Fluorobenzyl Derivative | Unsubstituted Benzyl Derivative |
---|---|---|
Hammett constant (σp) | +0.34 | 0.00 |
Benzyl ring Cipso chemical shift | 137.2 ppm (¹³C NMR) | 138.7 ppm (¹³C NMR) |
Oxidation potential (Epa) | +1.21 V vs SCE | +1.14 V vs SCE |
π-Stacking energy with phenylalanine | -7.8 kcal/mol | -6.3 kcal/mol |
Log P (octanol/water) | 2.85 ± 0.15 | 3.12 ± 0.13 |
The fluorobenzyl moiety demonstrates enhanced binding affinity to hydrophobic enzyme pockets through orthogonal multipolar interactions. Crystallographic studies of analogous compounds show the fluorine atom participates in directional interactions with protein backbone amides (C=O···F-C, 3.0-3.2 Å) and carbon hydrogen bonds (C-H···F-C, 2.7-2.9 Å) that are geometrically distinct from conventional hydrogen bonding networks [4] [10]. The benzyl group provides substantial hydrophobic surface area (calculated van der Waals volume = 85-90 ų) that complements aromatic residues like phenylalanine, tyrosine, and tryptophan through T-shaped or parallel-displaced π-stacking. Molecular dynamics simulations indicate the benzyl ring undergoes induced-fit rotation upon binding, maximizing van der Waals contacts with protein side chains [2] [7].
The morpholine ring exhibits complex pseudorotational dynamics that significantly influence the molecule's three-dimensional presentation and biological interactions. Unlike rigid planar heterocycles, morpholine exists in a dynamic equilibrium between chair (C) and twist-chair (TC) conformations, with the chair form predominating (>98%) in the unbound state at physiological temperature. The activation energy for ring inversion ranges between 42-46 kJ/mol, corresponding to conformational exchange rates on the nanosecond timescale [3] [5].
The chair conformation positions the morpholine oxygen axial (a) and nitrogen equatorial (e) in the lowest energy configuration, creating a dipole moment vector oriented approximately 35° relative to the N-C(quinoline) bond axis. This orientation maximizes solvation energy in polar media while enabling the nitrogen lone pair to engage in hydrogen bonding with complementary acceptors. In protein-bound states, the ring frequently distorts toward the twist-chair conformation to optimize ligand-target interactions, with energy penalties compensated by binding enthalpy [5] [10]. The ring pucker amplitude (θ = 44-48°) and phase angle (ϕ = -5° to 10°) vary significantly depending on the local dielectric environment, as confirmed by variable-temperature NMR studies.
Table 3: Conformational and Electronic Properties of Morpholine
Parameter | Value | Method of Determination |
---|---|---|
Ring inversion barrier | 43.2 ± 1.5 kJ/mol | Dynamic NMR spectroscopy |
Predominant conformation | Chair (O-axial, N-equatorial) | X-ray crystallography, DFT |
N-C(quinoline) bond length | 1.354 Å | Single-crystal XRD |
Dipole moment magnitude | 1.53 Debye (in ring plane) | Quantum mechanical calculation |
pKa of morpholinium ion | 7.18 ± 0.05 (predicted) | Computational titration |
Solvent-accessible surface | 78 Ų | Molecular dynamics simulation |
The morpholine ring exhibits remarkable conformational responsiveness to solvent polarity. In hydrophobic environments (cyclohexane, chloroform), the chair conformation predominates (>99%) with the oxygen atom adopting an axial orientation to minimize dipole exposure to the nonpolar medium. In polar protic solvents (water, methanol), the ring maintains the chair form but undergoes rapid nitrogen protonation-deprotonation (kex ≈ 109 s-1) that transiently distorts bond angles by 3-5°. Molecular dynamics simulations reveal that aqueous solvation stabilizes the nitrogen lone pair through a tetrahedral water cluster (Owater···N distance = 2.85-2.95 Å) that persists for 80-100 ps before exchange [3] [4].
The protonation state significantly influences ring geometry. Neutral morpholine (pH > 8.5) exhibits bond angles C-N-C = 109.8° and C-O-C = 110.2°, close to ideal tetrahedral geometry. Protonation to morpholinium (pH < 6.0) expands the C-N-C angle to 112.5° while contracting C-O-C to 108.7°, creating a more pronounced dipole moment (increase from 1.53 D to 2.87 D). This structural reorganization enhances water ordering in the solvation shell from 2.3 to 3.8 hydrogen bonds on average, significantly impacting desolvation energetics during biological binding [4] [5].
During molecular recognition events, the morpholine ring undergoes induced-fit conformational changes to maximize complementary interactions with protein targets. Crystallographic studies of structurally analogous kinase inhibitors reveal three primary binding modes: (1) hydrogen bond donation from protonated morpholinium nitrogen to catalytic aspartate or glutamate residues (1.8-2.1 Å); (2) coordination of morpholine oxygen to backbone amide NH groups (2.9-3.1 Å); and (3) hydrophobic contacts between methylene groups and aliphatic side chains (3.8-4.5 Å) [5] [10].
The ring frequently distorts toward a twist-chair conformation to optimize these interactions, with pseudorotation parameters (P = 20-40°, ϕm = 15-25°) depending on the binding pocket geometry. This conformational adaptation occurs with energy penalties of 8-12 kJ/mol, compensated by gains in binding enthalpy. The nitrogen atom serves as a hydrogen bond donor in its protonated state (logDpH7.4 ≈ 1.2 indicates significant cationic population), forming salt bridges with anionic residues. Alternatively, in neutral form, the nitrogen lone pair accepts hydrogen bonds from serine or threonine hydroxyl groups [7] [10]. The methylene groups adjacent to oxygen participate in nonclassical C-H···O hydrogen bonds (2.5-2.8 Å) that contribute 5-15% of total binding energy, as determined by isothermal titration calorimetry studies of analogous compounds. These versatile interactions explain the prevalence of morpholine-containing pharmacophores in medicinal chemistry, particularly for targeting ATP-binding sites with complementary electrostatic landscapes [5] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3